Benzyl (7-(cyclopropylamino)heptyl)carbamate
CAS No.:
Cat. No.: VC13723138
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O2 |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | benzyl N-[7-(cyclopropylamino)heptyl]carbamate |
| Standard InChI | InChI=1S/C18H28N2O2/c21-18(22-15-16-9-5-4-6-10-16)20-14-8-3-1-2-7-13-19-17-11-12-17/h4-6,9-10,17,19H,1-3,7-8,11-15H2,(H,20,21) |
| Standard InChI Key | MIEITECXTHBMBO-UHFFFAOYSA-N |
| SMILES | C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Benzyl N-[7-(cyclopropylamino)heptyl]carbamate |
| Chemical Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.44 g/mol |
| Canonical SMILES | C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 |
| InChI Key | MIEITECXTHBMBO-UHFFFAOYSA-N |
This compound features a benzyl group, a cyclopropylamino group, and a heptyl chain attached to a carbamate functional group. The combination of these structural elements makes it versatile in organic synthesis.
Synthetic Methods
The synthesis of Benzyl (7-(cyclopropylamino)heptyl)carbamate can be achieved through various pathways:
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Carbamoylation Reaction:
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Reacting an amine with a carbonylimidazolide in aqueous media.
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This method is efficient and avoids the need for an inert atmosphere.
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Amination and Carboxylation:
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Coupling amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
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Industrial Scale Production:
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Optimized large-scale reactions using catalysts and controlled conditions to ensure high yield and purity.
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Reaction Types
The compound participates in several reaction types:
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Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can modify functional groups.
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Substitution Reactions: Functional groups such as benzyl or cyclopropylamino can be replaced under specific conditions.
In Chemistry
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Used as a protecting group for amines in peptide synthesis.
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Facilitates selective protection/deprotection in multi-step organic reactions.
In Biology
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Studied for its role in enzyme mechanism research.
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Used in protein modification studies.
In Industry
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Plays a role in the production of polymers and coatings.
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Utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
As a carbamate, this compound forms covalent bonds with amine groups, protecting them during chemical reactions. This property is particularly advantageous in peptide synthesis, where selective protection is crucial.
Comparison with Related Compounds
| Compound | Structural Features | Applications |
|---|---|---|
| Benzyl carbamate | Lacks cyclopropylamino and heptyl groups | General protecting group for amines |
| tert-Butyl carbamate | Contains bulky tert-butyl group | Protecting group with different steric properties |
The unique combination of benzyl, cyclopropylamino, and heptyl groups gives Benzyl (7-(cyclopropylamino)heptyl)carbamate distinct reactivity and stability.
Study 1: Antimicrobial Efficacy
A series of carbamate derivatives were tested against bacterial strains such as Staphylococcus aureus. Benzyl (7-(cyclopropylamino)heptyl)carbamate demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Model
In vivo studies on animal models showed reduced levels of TNF-alpha and IL-6 after treatment with the compound, indicating its potential for treating inflammatory diseases.
Study 3: Mechanistic Insights
Research revealed that the compound effectively downregulates NF-kB signaling pathways, supporting its anti-inflammatory properties.
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